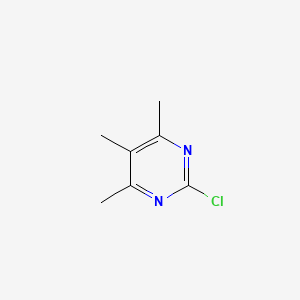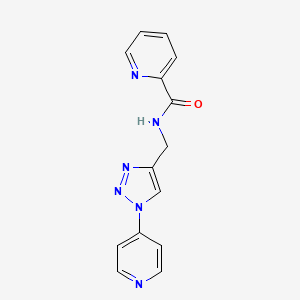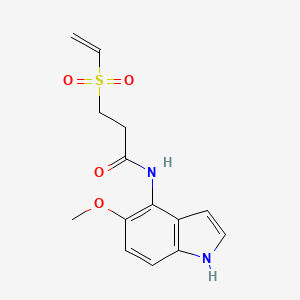
2-氯-4,5,6-三甲基嘧啶
描述
2-Chloro-4,5,6-trimethylpyrimidine is a chemical compound with the linear formula C7H9ClN2 . It has a molecular weight of 156.61 .
Synthesis Analysis
The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4,5,6-trimethylpyrimidine is 1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 . The InChI key is RGEZZAHULVFHET-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-4,5,6-trimethylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis
2-Chloro-4,5,6-trimethylpyrimidine is a solid at room temperature .科学研究应用
1. 杂环环扩展
2-氯-4,5,6-三甲基嘧啶用于研究杂环环扩展。例如,某些咪唑和三唑与二氯卡宾反应会生成包括2-氯-4,5,6-三甲基嘧啶在内的产物。这项研究有助于理解这些化学反应中的机制和产物分布(Jones & Rees, 1969)。
2. 氟代嘧啶的合成
在简单氟代嘧啶的合成中,2-氯-4,5,6-三甲基嘧啶发挥作用。研究这些氟代嘧啶的反应动力学和性质对于扩展对嘧啶化学及其应用的理解至关重要(Brown & Waring, 1974)。
3. 水处理中的氯化反应
对三甲嘧啶(一种抗菌剂)的氯化研究表明,2-氯-4,5,6-三甲基嘧啶是潜在的反应产物。这项研究对于理解药物在水处理过程中的命运具有重要意义(Dodd & Huang, 2007)。
4. 基于吡啶的配体的开发
2-氯-4,5,6-三甲基嘧啶已被用于开发基于吡啶的配体用于超分子化学,展示了它在有机合成和配体设计领域的重要性(Schubert & Eschbaumer, 1999)。
5. 与亲电试剂的反应
对2,4,6-三烷基嘧啶-1,3-二氧化物与亲电试剂的反应研究揭示了2-氯-4,5,6-三甲基嘧啶在不同化学条件下的行为。这些发现有助于更深入地理解嘧啶化学(Tikhonov et al., 1981)。
安全和危害
The safety data sheet for 2-Chloro-4,5,6-trimethylpyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
作用机制
Target of Action
2-Chloro-4,5,6-trimethylpyrimidine is a synthetic compound that has been studied for its potential anticancer activity . The primary targets of this compound are cancer cell lines such as human cervical cancer (HeLa), breast cancer (MCF7), ovarian cancer (PA-1), colorectal carcinoma (LoVo), and human dermal fibroblasts (NHDF) cell lines .
Mode of Action
It is known that the compound interacts with its targets through a process of aromatic nucleophilic substitution . This interaction results in the formation of new compounds, which may have potential bioactivity .
Biochemical Pathways
The compound’s synthesis involves the use of organolithium reagents , which suggests that it may interact with biochemical pathways involving organolithium-sensitive processes.
Result of Action
The result of the action of 2-Chloro-4,5,6-trimethylpyrimidine is the potential inhibition of cancer cell growth . The compound has shown decent cytotoxicity profile when compared with the standard drug doxorubicin . .
属性
IUPAC Name |
2-chloro-4,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZZAHULVFHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5,6-trimethylpyrimidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2427058.png)



![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)
![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)

![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
